(2R)-2-bromo-3-fluoropropanoic acid
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Overview
Description
(2R)-2-bromo-3-fluoropropanoic acid is an organic compound that belongs to the class of halogenated carboxylic acids It is characterized by the presence of both bromine and fluorine atoms attached to a three-carbon chain, with a carboxylic acid functional group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-bromo-3-fluoropropanoic acid typically involves the halogenation of a suitable precursor. One common method is the bromination of (2R)-3-fluoropropanoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-bromo-3-fluoropropanoic acid undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted propanoic acids.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylates or carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
(2R)-2-bromo-3-fluoropropanoic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industrial Applications: Employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-bromo-3-fluoropropanoic acid involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both bromine and fluorine atoms makes it a versatile reagent for introducing halogen atoms into organic molecules. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-chloro-3-fluoropropanoic acid: Similar structure but with a chlorine atom instead of bromine.
(2R)-2-bromo-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-bromo-3-iodopropanoic acid: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
(2R)-2-bromo-3-fluoropropanoic acid is unique due to the combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. The presence of fluorine can enhance the compound’s stability and lipophilicity, making it valuable in medicinal chemistry for drug design. Additionally, the stereochemistry of the compound (2R configuration) can influence its interactions with biological targets, providing opportunities for selective binding and activity.
Properties
IUPAC Name |
(2R)-2-bromo-3-fluoropropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPUCVAAEPPEMG-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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